
4-Chloro-3-methylphenol
Overview
Description
4-Chloro-3-methylphenol (CAS 59-50-7), also known as chlorocresol or para-chloro-meta-cresol (PCMC), is a chlorinated phenolic compound with the molecular formula C₇H₇ClO . It appears as a white crystalline solid with a melting point of 63–65°C and solubility in water (4 g/L) and organic solvents like methanol, ethanol, and ether . This compound is widely utilized as a preservative, antiseptic, and disinfectant in cosmetics, pharmaceuticals, metal-working fluids, and industrial products due to its broad-spectrum antimicrobial activity against bacteria, fungi, and molds . Additionally, it serves as a ryanodine receptor agonist in biochemical research .
Preparation Methods
Direct Chlorination of m-Cresol
Electrophilic Aromatic Substitution with Sulfuryl Chloride
The most widely implemented industrial method involves reacting m-cresol with sulfuryl chloride (SO₂Cl₂) in aprotic solvents. A 2014 Chinese patent (CN103772153A) details a continuous process where m-cresol and SO₂Cl₂ undergo chlorination at 40–60°C in chlorobenzene, achieving 94.2% yield. The reaction mechanism proceeds through electrophilic attack at the para position relative to the methyl group, facilitated by the electron-donating effect of the hydroxyl group.
Critical parameters include:
- Molar ratio : 1:1.05 (m-cresol:SO₂Cl₂) minimizes dichlorination
- Solvent selection : Chlorobenzene prevents sulfonation side reactions
- Temperature control : Maintaining <60°C reduces ortho-chlorinated byproducts
Post-reaction processing involves neutralization with 10% sodium hydroxide, phase separation, and vacuum distillation (bp 235–239°C at 1013 hPa). Pilot-scale trials demonstrate 98.5% purity after recrystallization from heptane.
Phosphorus Oxychloride (POCl₃) Mediated Chlorination
Laboratory-scale syntheses frequently employ POCl₃ as the chlorinating agent. Teli et al. (2017) optimized a two-step process:
- Formation of mono-4-chloro-3-methylphenyl phosphate ester via reaction with POCl₃ at 0–5°C
- Hydrolysis using ice-cold water to yield 4-chloro-3-methylphenol
This method achieves 89% yield with <2% dichlorinated impurities. Kinetic studies reveal second-order dependence on POCl₃ concentration, suggesting a rate-limiting phosphorylation step.
Catalytic Chlorination Methods
Copper-Catalyzed Aerobic Chlorination
Recent advances employ copper salts to enable chloride recycling from HCl. A 2020 patent (CN111440051A) describes a system using CuSO₄·5H₂O (0.8 mol%) with gaseous HCl and oxygen at 120°C. The catalytic cycle involves:
- Cu²⁺ oxidation of HCl to Cl₂
- Radical chlorination mediated by CuCl intermediates
- O₂ regeneration of Cu²⁺ from Cu⁺
Benchmark trials achieved 92.1% yield at 5-hour reaction time, with catalyst reuse for 15 cycles without activity loss. This method reduces waste HCl production by 78% compared to traditional routes.
Electrochemical Chlorination
An emerging approach utilizes boron-doped diamond electrodes for controlled chlorination. Brycht et al. (2016) demonstrated 87% Faradaic efficiency for this compound formation at +1.8 V vs. SCE in 0.1 M HCl. The process avoids chemical chlorinating agents entirely, instead generating Cl⁺ intermediates electrochemically. Optimal conditions include:
- Current density: 2.5 mA/cm²
- Temperature: 25°C
- Surfactant addition: 0.1 mM CTAB improves mass transfer
Process Optimization and Byproduct Management
Dichlorination Control
All methods risk forming 2,4-dichloro-3-methylphenol. Key mitigation strategies include:
Purification Techniques
Industrial processes employ multi-stage purification:
- Neutralization : 10% NaOH removes residual HCl
- Solvent Recovery : 98% chlorobenzene recycled via distillation
- Recrystallization : Heptane/water (7:3) yields 99.0% purity (GC)
Comparative Analysis of Synthesis Routes
Method | Yield (%) | Purity (%) | E-Factor* | Scalability |
---|---|---|---|---|
SO₂Cl₂ Chlorination | 94.2 | 98.5 | 8.7 | Industrial |
POCl₃ Method | 89.0 | 99.0 | 12.4 | Pilot |
Cu-Catalyzed | 92.1 | 97.8 | 5.2 | Semi-Plant |
Electrochemical | 87.0 | 95.5 | 3.1 | Lab |
*Environmental Factor = (mass waste)/(mass product)
Industrial Implementation Challenges
Catalyst Deactivation
Copper catalysts exhibit gradual deactivation due to:
- Chloride Overcoordination : CuCl₂·3H₂O formation reduces activity by 23% after 10 cycles
- Coke Deposition : Aromatic byproducts create surface passivation layers
Regeneration protocols involve washing with 10% HNO₃ followed by calcination at 450°C.
Waste Stream Management
The SO₂Cl₂ route generates 2.8 kg SO₂ per kg product. Modern plants employ:
- Alkaline Scrubbing : 95% SO₂ capture using NaOH solutions
- Crystallization Mother Liquor Recycling : 80% reduction in aqueous waste
Chemical Reactions Analysis
Chlorocresol undergoes various chemical reactions, including:
Scientific Research Applications
Antiseptic and Disinfectant
One of the primary applications of 4-chloro-3-methylphenol is its use as an antiseptic and disinfectant . Due to its potent antimicrobial properties, it is commonly found in topical creams, antiseptic wipes, and surgical disinfectants. The compound effectively targets bacteria, fungi, and viruses, making it valuable in healthcare settings for preventing infections .
Case Study: Efficacy Against Microorganisms
A study demonstrated that this compound exhibits significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 0.5% in aqueous solutions .
Preservative in Industrial Applications
This compound serves as a preservative in various industrial products, including adhesives, paints, and plastics. Its ability to inhibit microbial growth helps prolong the shelf life of these materials, making it essential in manufacturing processes .
Table: Industrial Applications of this compound
Application Area | Specific Uses |
---|---|
Adhesives | Preservative in glue formulations |
Paints and Coatings | Prevents microbial growth in water-based paints |
Plastics | Extends shelf life of plastic products |
Textiles | Used in fabric treatments to prevent mold growth |
Research and Development
In scientific research, this compound is utilized as a building block for synthesizing more complex organic compounds. Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and analgesic properties .
Example: Synthesis of Derivatives
Research has shown that esterification reactions involving this compound can yield various acetylated derivatives with enhanced biological activities. For instance, the formation of 4-chloro-3-methylphenyl acetate has been investigated for its potential use in pharmaceutical formulations .
Environmental Impact Studies
Environmental scientists study the effects of this compound on aquatic ecosystems due to its presence in effluents from industrial processes. Its persistence in water bodies raises concerns about bioaccumulation and toxicity to aquatic organisms .
Case Study: Toxicity Assessment
A comprehensive toxicity assessment conducted by the Environmental Protection Agency identified the lowest observed effect level (LOEL) for chronic exposure to aquatic organisms at approximately 28 mg/kg-day. This finding underscores the need for monitoring and regulating its discharge into water systems .
Mechanism of Action
Chlorocresol exerts its effects primarily through its bactericidal and fungicidal properties. It disrupts the cell membrane of microorganisms, leading to cytoplasmic leakage and cell death. The compound induces cytoplasmic leakage by disrupting membrane permeability to potassium and phosphate ions, causing uncoupling of respiration from adenosine triphosphate synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triclosan
- Structural Differences: Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) contains a diphenyl ether backbone with three chlorine atoms, whereas 4-chloro-3-methylphenol has a single aromatic ring with one chlorine and one methyl substituent.
- Electrochemical Behavior: Both compounds exhibit similar oxidation potentials (~0.95 V at pH 9.9), making simultaneous voltammetric determination impossible .
- Applications: Triclosan is primarily used in personal hygiene products (e.g., toothpaste, soaps), while this compound is favored in disinfectant liquids and industrial preservatives .
- Detection Sensitivity: The limit of detection (LOD) for this compound (9.3 µM) is higher than that of triclosan (7.4 µM), indicating lower electrochemical sensitivity .
Chloramine-T
- Chemical Structure: Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt) is a sulfonamide derivative, unlike the phenolic structure of this compound.
- Electrochemical Performance: Chloramine-T has a significantly higher LOD (21.5 µM) compared to this compound (9.3 µM), reflecting poorer detectability in voltammetric assays .
- Usage: Chloramine-T is employed in medical and veterinary surface disinfection, whereas this compound is used in liquid disinfectants and preservatives .
2-Mercaptobenzothiazole
- Structure-Activity Relationship: This compound contains a benzothiazole ring with a thiol group, differing from the chlorophenol structure of this compound.
- Detection: 2-Mercaptobenzothiazole has an LOD of 13.3 µM, slightly higher than this compound, but their oxidation potentials allow simultaneous determination in mixtures .
- Applications: It is used as an antifungal agent in industrial settings, whereas this compound targets bacterial and fungal growth in consumer products .
Physicochemical and Functional Comparisons
Table 1: Key Properties of this compound and Analogous Compounds
Functional and Mechanistic Contrasts
- Electrochemical Oxidation: this compound oxidizes at 0.95 V (pH 9.9), similar to triclosan, but differs from 2-mercaptobenzothiazole (0.65 V) and chloramine-T (1.2 V) .
- Antimicrobial Efficacy: While this compound and triclosan both disrupt microbial membranes, the former is less persistent in the environment due to faster degradation under oxidative conditions (e.g., with potassium persulfate at 110–390°C) .
- Enzymatic Interactions: Unlike 2,4-dichlorophenol or 3-chloro-5-methylphenol, this compound acts as a pseudosubstrate in Pseudomonas pickettii PKO1 enzyme assays, inducing NADPH oxidation without being metabolized .
Biological Activity
4-Chloro-3-methylphenol, commonly known as p-chlorocresol, is a phenolic compound with notable biological activity. It has been utilized primarily as a disinfectant and preservative due to its antimicrobial properties. This article explores its biological activity, including toxicological effects, mechanisms of action, and relevant case studies.
This compound is synthesized through the monochlorination of 3-methylphenol at the para position. Its chemical structure allows for both hydrophilic and lipophilic interactions, which contribute to its biological effectiveness against various microorganisms .
Antimicrobial Activity
Mechanism of Action:
this compound exhibits antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi. This compound disrupts microbial cell membranes and inhibits enzyme activity, leading to cell death. The effectiveness of chlorocresol as a bactericide was established in the late 19th century, and it has since been recognized for its potent antimicrobial properties .
Table 1: Antimicrobial Efficacy of this compound
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Effective | |
Escherichia coli | Effective | |
Candida albicans | Moderate |
Toxicological Profile
Acute and Chronic Toxicity:
Research indicates that exposure to this compound can lead to various toxic effects. A study involving rats showed significant decreases in body weight and organ weights (particularly adrenal glands) at higher doses. The no-observed-adverse-effect level (NOAEL) was determined to be around 21 mg/kg/day for chronic exposure .
Table 2: Toxicological Findings from Animal Studies
Study Type | Dose (mg/kg/day) | Observed Effects | Reference |
---|---|---|---|
Acute Toxicity | 400 | Decreased body weight | |
Chronic Toxicity | 21 - 743 | Adrenal gland weight reduction | |
Long-term Exposure | 0 - 743 | Hematological changes |
Case Studies
Several case studies have highlighted the potential health effects associated with exposure to chlorocresol:
- Occupational Exposure: A woman working in an aviary developed allergic reactions (eyelid edema and erythema) upon using disinfectants containing chlorocresol. Skin tests confirmed sensitivity to the compound, indicating potential immunological responses .
- Environmental Impact: In ecological assessments, the presence of chlorocresol in water sources raised concerns regarding bioaccumulation and toxicity to aquatic life. Studies indicated that concentrations exceeding certain thresholds could adversely affect fish and other organisms .
Metabolism and Biodegradation
The metabolism of this compound occurs primarily in the liver, where it undergoes biodegradation. The compound can be excreted via urine or through respiratory pathways. Certain microbial strains, such as Thauera sp., have been identified to degrade this compound aerobically through dehalogenation processes .
Properties
IUPAC Name |
4-chloro-3-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKMVGJGLGKFKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO, Array | |
Record name | CHLOROCRESOL | |
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Record name | 4-CHLORO-m-CRESOL | |
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Related CAS |
15733-22-9 (hydrochloride salt) | |
Record name | Chlorocresol [USAN:INN:NF] | |
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DSSTOX Substance ID |
DTXSID4021717 | |
Record name | 4-Chloro-3-methylphenol | |
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Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorocresol appears as a pinkish to white crystalline solid with a phenolic odor. Melting point 64-66 °C. Shipped as a solid or in a liquid carrier. Soluble in aqueous base. Toxic by ingestion, inhalation or skin absorption. Used as an external germicide. Used as a preservative in paints and inks., White to slightly pink crystals; Odorless or slightly phenolic odor; [CHEMINFO], WHITE OR SLIGHTLY PINK HYGROSCOPIC CRYSTALS OR CRYSTALLINE POWDER. | |
Record name | CHLOROCRESOL | |
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Record name | p-Chloro-m-cresol | |
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Record name | 4-CHLORO-m-CRESOL | |
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Boiling Point |
455 °F at 760 mmHg (NTP, 1992), 235 °C | |
Record name | CHLOROCRESOL | |
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Record name | 3-METHYL-4-CHLOROPHENOL | |
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Record name | 4-CHLORO-m-CRESOL | |
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Flash Point |
230 °F (NTP, 1992), 118 °C | |
Record name | CHLOROCRESOL | |
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Record name | 4-CHLORO-m-CRESOL | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in alkalies, organic solvents, fats, and oils, One gram dissolves in 260 mL water at 20 °C, In water, 3,830 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.38 | |
Record name | CHLOROCRESOL | |
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Record name | 3-METHYL-4-CHLOROPHENOL | |
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Record name | 4-CHLORO-m-CRESOL | |
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Density |
0.9 at 77 °F (NTP, 1992) - Less dense than water; will float, 1.37 g/cu cm, Bulk density: 49.93 lbs/cu ft (800 g/kg/cu m), 1.4 g/cm³ | |
Record name | CHLOROCRESOL | |
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Vapor Pressure |
0.05 [mmHg], 5.00X10-2 mm Hg at 20 °C | |
Record name | p-Chloro-m-cresol | |
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Record name | 3-METHYL-4-CHLOROPHENOL | |
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Impurities |
PCMC contains less than 0.1% 3-methylphenol (m-cresol) as measured by HPLC and GC-MS. | |
Record name | 3-METHYL-4-CHLOROPHENOL | |
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Color/Form |
Dimorphous crystals ... aqueous solutions turn yellow on exposure to light and air, Crystals from petroleum ether, White or slightly pink crystals | |
CAS No. |
59-50-7 | |
Record name | CHLOROCRESOL | |
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Record name | 4-Chloro-3-methylphenol | |
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Record name | Chlorocresol [USAN:INN:NF] | |
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Record name | Chlorocresol | |
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URL | https://www.drugbank.ca/drugs/DB16864 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chlorocresol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756680 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-3-methylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4166 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-chloro-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Chloro-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorocresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROCRESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36W53O7109 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-METHYL-4-CHLOROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5198 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-CHLORO-m-CRESOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0131 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
151 °F (NTP, 1992), 67 °C, MP: 55.5 °C and 66 °C (ligroin) ... Volatile with steam, 66 °C | |
Record name | CHLOROCRESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2885 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3-METHYL-4-CHLOROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5198 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-CHLORO-m-CRESOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0131 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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